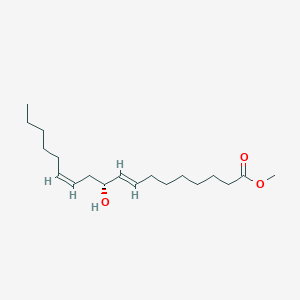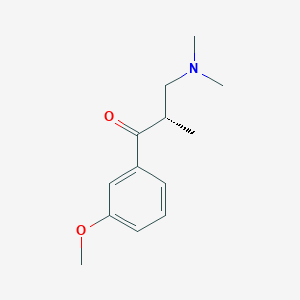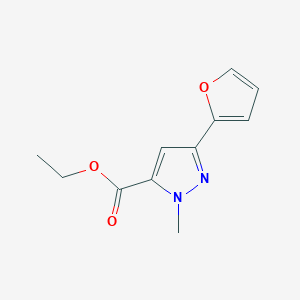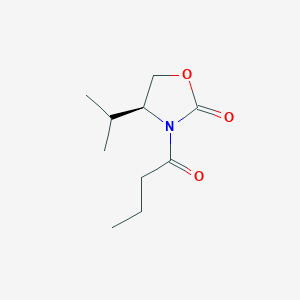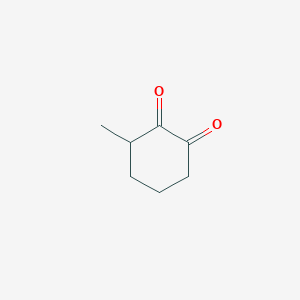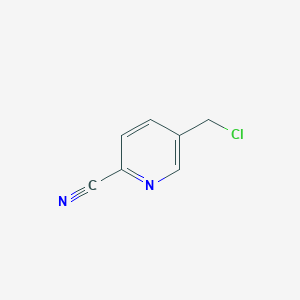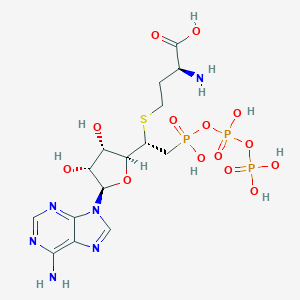
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine, also known as AdoHcy, is a naturally occurring molecule that plays a crucial role in the regulation of biochemical pathways in living organisms. AdoHcy is synthesized from S-adenosylmethionine (SAM) during the process of methylation, which is an essential process for the regulation of gene expression, protein function, and other cellular processes. In
Mécanisme D'action
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine acts as an inhibitor of SAM-dependent methyltransferases, which are enzymes that catalyze the transfer of methyl groups from SAM to various substrates. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine competes with SAM for binding to methyltransferases, thereby inhibiting their activity. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is also a substrate for the enzyme (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine hydrolase, which converts (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine to homocysteine and adenosine.
Effets Biochimiques Et Physiologiques
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has been found to have a wide range of biochemical and physiological effects. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has been found to regulate gene expression and protein function through its role in DNA and histone methylation. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has also been found to be involved in the regulation of cellular metabolism, including the regulation of the methionine cycle and the transsulfuration pathway. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has been found to be involved in the regulation of immune function, inflammation, and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has several advantages and limitations for lab experiments. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is a naturally occurring molecule, which makes it easy to obtain and study. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is also stable and can be stored for long periods, making it ideal for use in lab experiments. However, (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is a potent inhibitor of SAM-dependent methyltransferases, which can make it difficult to study the effects of SAM-dependent methylation in the presence of (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine.
Orientations Futures
There are several future directions for research on (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine. One direction is to study the role of (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine in the regulation of epigenetic modifications, including DNA and histone methylation. Another direction is to study the role of (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine in the regulation of cellular metabolism, including the regulation of the methionine cycle and the transsulfuration pathway. Additionally, research could focus on the development of (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine analogs that could be used as potential therapeutic agents for the treatment of diseases associated with aberrant DNA and histone methylation.
Méthodes De Synthèse
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is synthesized from SAM through a process called demethylation. The demethylation of SAM produces S-adenosylhomocysteine (SAH), which is then hydrolyzed to produce (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine. The synthesis of (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine occurs naturally in living organisms and can also be produced through chemical synthesis.
Applications De Recherche Scientifique
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has been extensively studied for its role in the regulation of biochemical pathways in living organisms. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is involved in the regulation of gene expression, protein function, and other cellular processes. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has been found to be a critical regulator of DNA methylation, which is essential for the regulation of gene expression. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has also been found to be involved in the regulation of histone methylation, which is critical for the regulation of chromatin structure and gene expression.
Propriétés
Numéro CAS |
101249-72-3 |
|---|---|
Nom du produit |
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine |
Formule moléculaire |
C15H25N6O14P3S |
Poids moléculaire |
638.4 g/mol |
Nom IUPAC |
(2S)-2-amino-4-[(1S)-1-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]ethyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C15H25N6O14P3S/c16-6(15(24)25)1-2-39-7(3-36(26,27)34-38(31,32)35-37(28,29)30)11-9(22)10(23)14(33-11)21-5-20-8-12(17)18-4-19-13(8)21/h4-7,9-11,14,22-23H,1-3,16H2,(H,24,25)(H,26,27)(H,31,32)(H2,17,18,19)(H2,28,29,30)/t6-,7+,9-,10+,11+,14+/m0/s1 |
Clé InChI |
DNDIEDJCTKJQLE-IWABNVMOSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)[C@@H](CP(=O)(O)OP(=O)(O)OP(=O)(O)O)SCC[C@@H](C(=O)O)N)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CP(=O)(O)OP(=O)(O)OP(=O)(O)O)SCCC(C(=O)O)N)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CP(=O)(O)OP(=O)(O)OP(=O)(O)O)SCCC(C(=O)O)N)O)O)N |
Synonymes |
(5'-((N-triphosphoamino)methyl)adenosyl)homocysteine (5'-((N-triphosphoamino)methyl)adenosyl)homocysteine, (5'S)-isomer 5-TPMAH S-(5'(R)-((N-triphosphoamino)methyl)adenosyl)-L-homocysteine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







